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molecular formula C10H9NO B1607910 4-(2-Oxopropyl)benzonitrile CAS No. 58949-75-0

4-(2-Oxopropyl)benzonitrile

Cat. No. B1607910
M. Wt: 159.18 g/mol
InChI Key: MBPJGOUSBPAUNX-UHFFFAOYSA-N
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Patent
US09243011B2

Procedure details

This reaction is carried out in the same manner as the reaction in example 3. The difference is that, the reactants are 4-chlorobenzonitrile (137.6 mg, 1.0 mmol), palladium cinnamyl chloride (7.9 mg, 0.015 mmol), 2-Methoxy-6-(N-methyl-N-phenyl-amino) henyldicyclohexyl)phosphine (24.5 mg, 0.060 mmol), Cs2CO3 (651.9 mg, 2.0 mmol) in 4.0 mL acetone at 90° C. for 12 h. 4-(2′-Oxopropyl)benzonitrile (127.6 mg) was obtained with a yield of 80% as solid. m.p.: 79.8-80.1° C. (n-Hexane:Ethyl acetate); 1H NMR (300 MHz, CDCl3) δ 7.66-7.60 (m, 2H, ArH), 7.34-7.27 (m, 2H, ArH), 3.81 (s, 2H, CH2), 2.23 (s, 3H, CH3); 13C NMR (75 MHz, CDCl3) δ 204.3, 139.3, 132.3, 130.3, 118.6, 111.0, 50.3, 29.8; IR (KBr) v (cm−1) 3060, 3006, 2954, 2893, 2225, 1708, 1608, 1420, 1504, 1407, 1356, 1334, 1313, 1212, 1163, 1019; MS (70 eV, EI) m/z (%): 160 (M++1, 1.05), 159 (M+, 9.09), 43 (100).
Quantity
137.6 mg
Type
reactant
Reaction Step One
Quantity
24.5 mg
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
651.9 mg
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
palladium cinnamyl chloride
Quantity
7.9 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.P.C([O-])([O-])=O.[Cs+].[Cs+].[CH3:17][C:18]([CH3:20])=[O:19]>C(Cl)C=CC1C=CC=CC=1.[Pd]>[O:19]=[C:18]([CH3:20])[CH2:17][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
137.6 mg
Type
reactant
Smiles
ClC1=CC=C(C#N)C=C1
Step Two
Name
Quantity
24.5 mg
Type
reactant
Smiles
P
Step Three
Name
Cs2CO3
Quantity
651.9 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Four
Name
Quantity
4 mL
Type
reactant
Smiles
CC(=O)C
Step Five
Name
palladium cinnamyl chloride
Quantity
7.9 mg
Type
catalyst
Smiles
C(C=CC1=CC=CC=C1)Cl.[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This reaction is carried out in the same manner as the reaction in example 3
CUSTOM
Type
CUSTOM
Details
at 90° C.
CUSTOM
Type
CUSTOM
Details
for 12 h
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
O=C(CC1=CC=C(C#N)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 127.6 mg
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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